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Compound of Interest
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Cat. No.: B3037614 Get Quote

Introduction
Chroman-5-amine (IUPAC name: 3,4-dihydro-2H-chromen-5-amine) is a heterocyclic aromatic

amine with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] This

compound serves as a vital structural motif and building block in medicinal chemistry and

materials science. Its rigid chroman scaffold coupled with a reactive primary amine functional

group makes it a valuable precursor for synthesizing a range of derivatives with potential

biological activities.

Accurate structural elucidation and purity assessment are paramount in the development of

novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical

triad. Each technique offers a unique and orthogonal perspective on the molecule's structure.

This guide provides an in-depth analysis of the spectroscopic data for Chroman-5-amine,

offering a self-validating system for its structural confirmation. The causality behind the spectral

features will be discussed, providing researchers with the foundational knowledge to interpret

and verify the integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C

(carbon-13), it provides detailed information about the chemical environment, connectivity, and

spatial relationships of atoms within a molecule.
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While a publicly available, fully assigned experimental spectrum for Chroman-5-amine is not

readily found in the literature, its synthesis has been reported where the product was confirmed

as pure by NMR.[3] Based on the known effects of its constituent functional groups, a highly

predictable spectrum can be described.

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of Chroman-5-amine is expected to exhibit distinct signals for the

aromatic, aliphatic, and amine protons. The electron-donating amine group and the ether

linkage will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Chroman-5-amine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-6 ~6.5 - 6.7 Doublet (d) 1H

H-7 ~6.9 - 7.1 Triplet (t) 1H

H-8 ~6.4 - 6.6 Doublet (d) 1H

H-2 (OCH₂) ~4.1 - 4.3 Triplet (t) 2H

H-3 (CH₂) ~1.9 - 2.1 Multiplet (m) 2H

H-4 (ArCH₂) ~2.6 - 2.8 Triplet (t) 2H

NH₂ ~3.5 - 4.5 (broad) Singlet (s) 2H

Causality and Interpretation:

Aromatic Region (δ 6.4-7.1): The three protons on the benzene ring are in distinct chemical

environments. The amine group at C-5 is a strong ortho-, para-director and activating group,

causing the ortho (H-6) and para (H-8) protons to be shielded and appear at a higher field

(lower ppm) compared to benzene (δ 7.3). The H-7 proton will appear as a triplet due to

coupling with both H-6 and H-8.

Aliphatic Region (δ 1.9-4.3): The protons on the dihydropyran ring show characteristic shifts.

The H-2 protons, being adjacent to the oxygen atom, are the most deshielded and appear
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furthest downfield as a triplet. The H-4 protons are benzylic and thus deshielded, appearing

as a triplet around δ 2.7. The H-3 protons are typical aliphatic protons and will appear

furthest upfield as a multiplet.[4]

Amine Protons (δ 3.5-4.5): The protons of the primary amine group typically appear as a

broad singlet.[5] The chemical shift can vary depending on the solvent, concentration, and

temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[4]

Workflow: Acquiring a ¹H NMR Spectrum

Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of
Chroman-5-amine in

~0.7 mL of a deuterated
solvent (e.g., CDCl₃).

Add a small amount of
Tetramethylsilane (TMS)

as an internal standard (0 ppm).

Transfer the solution to a
clean, dry 5 mm NMR tube.

Insert the sample into the
NMR spectrometer.

Lock onto the deuterium signal
of the solvent and shim the

magnetic field for homogeneity.

Acquire the spectrum using
appropriate pulse parameters

(e.g., 16-32 scans).

Apply Fourier Transform to
the Free Induction Decay (FID).

Phase correct the spectrum
and calibrate the chemical shift

scale to TMS (0 ppm).

Integrate the signals and
analyze multiplicities.

Click to download full resolution via product page

Caption: Standard workflow for obtaining a high-resolution ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy
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The broadband decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to

the nine unique carbon atoms in Chroman-5-amine.

Table 2: Predicted ¹³C NMR Chemical Shifts for Chroman-5-amine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (OCH₂) ~65 - 70

C-3 (CH₂) ~20 - 25

C-4 (ArCH₂) ~28 - 33

C-4a ~120 - 125

C-5 (C-NH₂) ~140 - 145

C-6 ~115 - 120

C-7 ~125 - 130

C-8 ~110 - 115

C-8a ~150 - 155

Causality and Interpretation:

Aromatic Region (δ 110-155): The six aromatic carbons are all unique. C-8a (attached to

oxygen) and C-5 (attached to nitrogen) will be the most downfield due to the deshielding

effects of the heteroatoms.[6] The carbons at the ortho and para positions to the amine

group (C-6, C-8, and C-4a) will be shielded relative to their positions in an unsubstituted

chroman.

Aliphatic Region (δ 20-70): The C-2 carbon, directly bonded to the electronegative oxygen,

will have the largest chemical shift in this region.[7] The C-3 and C-4 carbons will appear in

the typical sp³ hybridized carbon region.
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Click to download full resolution via product page

Caption: Structure of Chroman-5-amine with atom numbering for NMR.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The technique is based on the principle that molecular bonds vibrate at specific

frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that

correspond to its natural vibrational modes.

For Chroman-5-amine, the key functional groups are the primary aromatic amine (N-H bonds),

the aromatic ring (C=C and C-H bonds), the alkyl ether (C-O-C bond), and the aliphatic chain

(C-H bonds).

Table 3: Characteristic IR Absorption Bands for Chroman-5-amine

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Primary Amine (N-H)
Asymmetric &

Symmetric Stretch

3400–3250 (two sharp

bands)[8]
Medium

Aromatic C-H Stretch 3100–3000 Medium

Aliphatic C-H Stretch 2950–2850 Medium

Primary Amine (N-H) Bend (Scissoring) 1650–1580 Medium

Aromatic C=C Stretch 1600 & 1475 (approx.) Medium

Aromatic C-N Stretch 1335–1250 Strong

Aryl Ether (Ar-O-C) Asymmetric Stretch 1270–1230 Strong

Primary Amine (N-H) Wag 910–665 Strong, Broad

Causality and Interpretation: The IR spectrum provides a clear fingerprint for Chroman-5-
amine.
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N-H Vibrations: The presence of two distinct, sharp peaks in the 3400-3250 cm⁻¹ region is a

definitive indicator of a primary amine (R-NH₂).[5] This is complemented by a bending

vibration around 1620 cm⁻¹ and a broad wagging band at lower wavenumbers.

C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl

ether linkage, a key structural feature of the chroman ring.

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region confirms the attachment of the

amine group to the aromatic ring.[8]

Aromaticity: Peaks for C=C stretching in the 1600-1475 cm⁻¹ region and C-H stretching just

above 3000 cm⁻¹ confirm the presence of the benzene ring.

Workflow: Acquiring an FT-IR Spectrum (ATR Method)

Caption: A typical procedure for obtaining an FT-IR spectrum via ATR.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides the exact molecular weight and, through the analysis of fragmentation

patterns, valuable information about the molecule's structure.

For Chroman-5-amine (C₉H₁₁NO), the exact mass is 149.0841 g/mol .[3] In a typical soft

ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray

Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion

[M+H]⁺.

Table 4: Key Mass Spectrometry Data for Chroman-5-amine
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Ion
Ionization
Mode

Calculated m/z Observed m/z Interpretation

[M+H]⁺ APCI / ESI 150.0919 150.3[3]
Protonated

Molecular Ion

[M-NH₂]⁺ or [M-

NH₃]⁺˙
EI / CID 133 / 132 -

Loss of amino

group

[M-C₂H₄]⁺˙ EI / CID 121 - Retro-Diels-Alder

Causality and Interpretation:

Molecular Ion: The observation of an ion at m/z 150 confirms the molecular weight of the

compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms

will have an odd nominal molecular mass, which holds true for Chroman-5-amine (149

g/mol ).[4]

Fragmentation Pathways: The energetically unstable molecular ion can fragment in

predictable ways.[9] A common fragmentation for amines is the alpha-cleavage.[10] For

Chroman-5-amine, a likely fragmentation pathway involves the loss of ethylene (C₂H₄, 28

Da) via a retro-Diels-Alder (RDA) reaction in the dihydropyran ring, a characteristic

fragmentation for chroman structures. This would result in a fragment ion at m/z 121.

Diagram: Plausible Mass Spectrometry Fragmentation

Chroman-5-amine
[M+H]⁺

m/z = 150

Fragment Ion
m/z = 121

 RDA 

- C₂H₄ (ethylene)
(Retro-Diels-Alder)

Click to download full resolution via product page

Caption: Retro-Diels-Alder fragmentation of the Chroman-5-amine molecular ion.
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Workflow: Acquiring a Mass Spectrum (LC-MS with ESI)

Sample & System Preparation

Data Acquisition

Data Analysis

Prepare a dilute solution of
Chroman-5-amine (~1-10 µg/mL)

in a suitable solvent (e.g., Methanol).

Equilibrate the LC-MS system with
the mobile phase (e.g., water/acetonitrile

with 0.1% formic acid for positive ion mode).

Inject the sample into the
LC system.

The analyte elutes from the column
and enters the ESI source.

Ions are generated, desolvated,
and enter the mass analyzer.

Scan a mass range (e.g., m/z 50-500)
to detect the molecular ion and fragments.

Extract the mass spectrum
from the total ion chromatogram (TIC).

Identify the [M+H]⁺ peak and
compare with the calculated exact mass.

Analyze any in-source fragments
or perform MS/MS for fragmentation data.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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